5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with various functional groups, including a benzothiazole moiety and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzothiazole Moiety: Starting from an appropriate aniline derivative, the benzothiazole ring can be formed through cyclization reactions.
Synthesis of the Pyrimidine Core: The pyrimidine ring can be synthesized via condensation reactions involving suitable precursors such as amidines and β-diketones.
Introduction of Functional Groups: The chloro, fluoro, and sulfanyl groups can be introduced through nucleophilic substitution reactions, often using reagents like thionyl chloride, fluorinating agents, and thiols.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to drive reactions to completion.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, replacing halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides, while nucleophilic substitution can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-N-(6-FLUORO-1,3-BENZOTHIAZOL-2-YL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXAMIDE: can be compared with other pyrimidine derivatives, benzothiazole compounds, and fluorinated aromatic compounds.
Uniqueness
Structural Features: The combination of a pyrimidine ring with benzothiazole and fluorophenyl groups.
Chemical Properties: Unique reactivity due to the presence of multiple functional groups.
Biological Activity: Potential for unique interactions with biological targets.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
Molecular Formula |
C19H11ClF2N4OS2 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H11ClF2N4OS2/c20-12-8-23-18(28-9-10-3-1-2-4-13(10)22)25-16(12)17(27)26-19-24-14-6-5-11(21)7-15(14)29-19/h1-8H,9H2,(H,24,26,27) |
InChI Key |
BFOONOBRVLCPMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F)Cl)F |
Origin of Product |
United States |
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